molecular formula C18H15ClN2O2 B2537870 N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-06-6

N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2537870
CAS No.: 852372-06-6
M. Wt: 326.78
InChI Key: XWVSQYBNBQRITJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic small molecule featuring a 2-methylindole core linked to a substituted phenyl group via an oxoacetamide bridge. The indole moiety is substituted at the 3-position with a 2-oxoacetamide group, while the N-phenyl group is modified with a chlorine atom at the 3-position and a methyl group at the 2-position. This structural framework is common in bioactive molecules targeting enzymes or receptors due to the indole ring’s capacity for π-π interactions and hydrogen bonding .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-10-13(19)7-5-9-14(10)21-18(23)17(22)16-11(2)20-15-8-4-3-6-12(15)16/h3-9,20H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVSQYBNBQRITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, which includes a chloro-substituted aromatic ring and an indole moiety, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound can be represented as follows:

N 3 chloro 2 methylphenyl 2 2 methyl 1H indol 3 yl 2 oxoacetamide\text{N 3 chloro 2 methylphenyl 2 2 methyl 1H indol 3 yl 2 oxoacetamide}

Biological Activity Overview

Indole derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound have not been extensively documented in literature; however, its structural similarities with other bioactive compounds suggest promising potential.

Potential Activities

Based on the existing literature and structural analysis, the following potential biological activities have been hypothesized for this compound:

  • Antitumor Activity : Similar compounds have demonstrated efficacy against various solid tumors, including colon and lung cancers. The presence of the indole moiety is significant as it is a common pharmacophore in many antitumor agents.
  • Antioxidant Properties : Indole derivatives often exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially making them useful in treating inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is provided below:

Compound NameStructural FeaturesBiological Activity
2-(1H-Indol-3-yl)-2-OxoacetamideIndole core with acetamide functionalityAntitumor activity against solid tumors
5-Oxoindole DerivativesIndole with keto groupAntioxidant and anticancer properties
N-(5-Oxo-2,5-dihydrofuran) IndolesIndole fused with furanNoted for antitumor activity

The specific substitutions on the phenyl ring of this compound may enhance its reactivity and selectivity towards biological targets compared to other indole derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is best understood through comparison with related oxoacetamide derivatives. Below is an analysis of key analogs, organized by structural variations:

Substituent Variations on the Indole Ring

  • 2-Methylindole Derivatives: The target compound’s 2-methylindole group enhances steric bulk and lipophilicity compared to unsubstituted indoles. For example, N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide () shares the 2-methylindole core but replaces the 3-chloro-2-methylphenyl group with a 3-acetylphenyl moiety.
  • Adamantane-Modified Indoles :
    Compounds such as N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) () incorporate an adamantane group on the indole ring, significantly increasing molecular rigidity and hydrophobicity. Adamantane derivatives often exhibit improved metabolic stability but may face solubility challenges .

N-Phenyl Group Modifications

  • Chlorinated Phenyl Groups: The 3-chloro-2-methylphenyl group in the target compound contrasts with N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) (), which retains the chloro-substituted phenyl but adds an adamantane group.
  • Methoxy and Trifluoromethyl Substitutions :
    N-(4-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5j) () and N-(3-(trifluoromethyl)phenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5i) () demonstrate how electron-donating (methoxy) or electron-withdrawing (CF₃) groups modulate solubility and target affinity. Methoxy groups improve aqueous solubility, while CF₃ enhances metabolic resistance .

Functional Group Additions

  • Similarly, furan-substituted analogs () leverage heteroaromaticity for enhanced π-stacking interactions.

Table 1: Key Structural Features of Selected Oxoacetamide Derivatives

Compound Name Indole Substitution N-Phenyl Substitution Molecular Weight (g/mol) Yield (%) Reference
This compound 2-Methyl 3-Chloro-2-methylphenyl Not reported Not reported -
N-(3-Acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide () 2-Methyl 3-Acetylphenyl Not reported Not reported
N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) 2-Adamantane 4-Chloro-2-methylphenyl 473.0 (calc.) 87.5
N-(4-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5j) 2-Adamantane 4-Methoxyphenyl 469.6 (calc.) 89.5
M5 () 5-Hydroxymethyl, 2-methyl 2-Methoxypyridin-4-yl 470.9 (calc.) 75

Research Findings and Implications

  • Synthetic Efficiency : Adamantane-containing derivatives () show high yields (81.5–91.5%), suggesting robust coupling reactions between oxalyl chloride intermediates and substituted anilines.
  • Bioactivity Trends : While direct data for the target compound are lacking, hydroxymethyl-substituted analogs () exhibit metabolic stability, and trifluoromethyl groups () enhance resistance to enzymatic degradation.

Q & A

Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

  • Substitution reactions under alkaline conditions to introduce functional groups (e.g., 3-chloro-2-methylaniline derivatives) .
  • Condensation reactions using coupling agents (e.g., EDC·HCl) to form acetamide linkages .
  • Oxoacetamide formation via oxidation or ketone intermediate coupling .

Key Variables Affecting Yield:

VariableOptimal Condition (Example)Impact on YieldSource
CatalystTriethylamine (for condensation)Increases by ~20%
SolventDichloromethane (for stability)Prevents side reactions
Temperature273 K (for controlled reduction)Minimizes degradation

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

  • X-ray crystallography resolves conformational flexibility, such as dihedral angles between indole and chlorophenyl moieties (e.g., 44.5°–77.5° variations in similar acetamides) .
  • Spectroscopy:
    • IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3285 cm⁻¹) .
    • HRMS : Validates molecular weight (e.g., 496.1877 Da for analogous indole-acetamides) .
  • NMR : Assigns methyl groups (δ 1.91 ppm for CH₃ in indole derivatives) and aromatic protons .

Q. What are the standard protocols for purity assessment and analytical reproducibility?

Methodological Answer:

  • TLC monitoring (e.g., silica gel, ethyl acetate/hexane) ensures reaction completion .
  • HPLC-PDA quantifies impurities (<1% for pharmaceutical-grade intermediates) .
  • Recrystallization : Pet-ether or methanol improves purity to >95% .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final condensation step?

Methodological Answer:

  • Catalyst Screening : Replace EDC·HCl with DCC for sterically hindered amines .
  • Solvent Optimization : Use DMF for polar intermediates to enhance solubility .
  • In Situ Monitoring : Employ FTIR to detect carbonyl intermediates and adjust stoichiometry .

Q. How should researchers resolve contradictions in crystallographic data (e.g., variable dihedral angles)?

Methodological Answer:

  • Multi-Conformational Analysis : Perform single-crystal XRD on multiple batches to identify dominant conformers (e.g., 54.8° vs. 77.5° dihedral angles in asymmetric units) .
  • DFT Calculations : Compare experimental vs. computational dihedral angles to validate steric/electronic effects .

Q. What computational strategies are recommended for predicting biological activity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., indole interactions with ATP-binding pockets) .
  • QSAR Modeling : Use logP and H-bond acceptor counts to predict cytotoxicity (e.g., IC₅₀ < 10 µM for similar compounds) .

Q. How can biological activity assays be designed to evaluate this compound’s mechanism of action?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against EGFR or BRAF using ADP-Glo™ assays .
    • Apoptosis Markers : Measure caspase-3 activation in cancer cell lines (e.g., MCF-7) .
  • SAR Studies : Modify methyl/chloro substituents to correlate with IC₅₀ values .

Q. What methodologies identify degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1–13 buffers and analyze via LC-MS for hydrolytic products (e.g., oxoacetic acid derivatives) .
  • Oxidative Stability : Use H₂O₂ or K₂Cr₂O₇ to simulate metabolic oxidation .

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